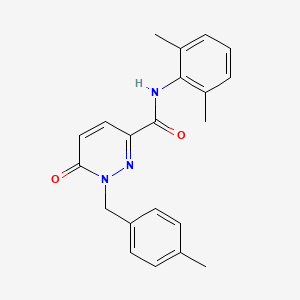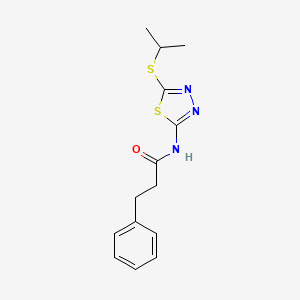![molecular formula C14H19NO3 B2795217 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone CAS No. 499190-78-2](/img/structure/B2795217.png)
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone, also known as 1- {4-methoxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one , is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is used in proteomics research and is available as a biochemical from Santa Cruz Biotechnology .
Molecular Structure Analysis
The molecular structure of 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone consists of a phenyl ring with a morpholine group attached to it. The compound has a molecular weight of 249.31 g/mol and an empirical formula of C14H19NO3 .
Physical And Chemical Properties Analysis
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is a white powder with a melting point of approximately 135–137°C . Its 1H NMR spectrum shows characteristic peaks for the methoxy group, aromatic protons, and the morpholine ring .
Scientific Research Applications
Synthesis and Structural Analysis
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone has been explored in various synthetic pathways and structural analyses. A notable application is in the microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone, demonstrating an efficient and environmentally friendly method for producing these compounds. These substances are well-characterized by techniques like FT-IR, NMR, and mass spectrometry. X-ray crystallography of certain derivatives has revealed interesting molecular structures, such as strong intramolecular hydrogen bonding and chair conformations of the morpholine fragment (Aljohani et al., 2019).
Molecular Docking and Antimicrobial Activity
Some derivatives of 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone have been assessed for their antimicrobial properties. Molecular docking studies have been utilized to predict the binding efficiency of these compounds to bacterial proteins, indicating potential as antimicrobial agents. This highlights the compound's relevance in developing new treatments for bacterial infections (Khumar et al., 2018).
properties
IUPAC Name |
1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(16)12-3-4-14(17-2)13(9-12)10-15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPLNQBKFJMRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795135.png)
![Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2795137.png)
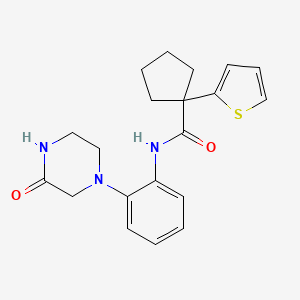

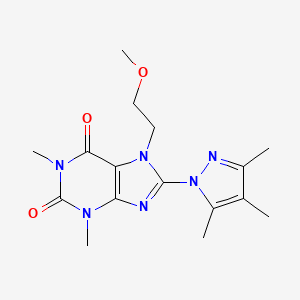
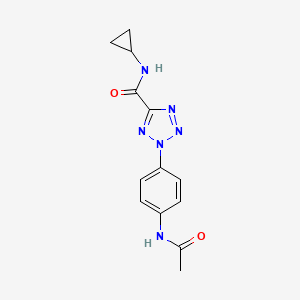
![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)
![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)
![N-(2-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795150.png)
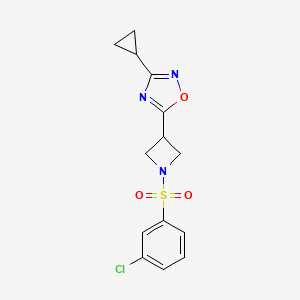
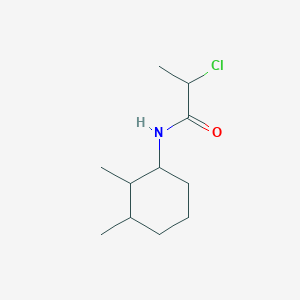
![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)
